molecular formula C20H22N4OS B3030483 Chk1-IN-2 CAS No. 912367-45-4

Chk1-IN-2

Katalognummer: B3030483
CAS-Nummer: 912367-45-4
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: LMQOZGSVTQQPFU-WBMJQRKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chk1-IN-2 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is involved in regulating DNA replication, repair, and cell cycle progression, making it a significant target for cancer therapy. Inhibitors like this compound are designed to enhance the efficacy of DNA-damaging agents by preventing cancer cells from repairing the induced damage, thereby promoting cell death.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Chk1-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a pyrazolopyridine core, followed by functional group modifications to enhance selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions: Chk1-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chk1-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of CHK1 inhibition and its effects on DNA damage response pathways.

    Biology: Employed in cellular assays to investigate the role of CHK1 in cell cycle regulation and DNA repair.

    Medicine: Explored as a potential therapeutic agent in cancer treatment, particularly in combination with DNA-damaging chemotherapies.

    Industry: Utilized in the development of new cancer therapies and in the screening of other potential CHK1 inhibitors.

Wirkmechanismus

Chk1-IN-2 is compared with other CHK1 inhibitors such as Prexasertib (LY2606368) and SAR-020106. While all these compounds target CHK1, this compound is unique in its selectivity and potency. Prexasertib, for example, is a dual inhibitor of CHK1 and CHK2, whereas this compound is more selective for CHK1. This selectivity reduces off-target effects and enhances its therapeutic potential. Other similar compounds include AZD7762 and PF-477736, which also inhibit CHK1 but may have different pharmacokinetic profiles and efficacy in various cancer models.

Vergleich Mit ähnlichen Verbindungen

  • Prexasertib (LY2606368)
  • SAR-020106
  • AZD7762
  • PF-477736

Chk1-IN-2 stands out due to its high selectivity for CHK1, making it a valuable tool in both research and therapeutic applications.

Biologische Aktivität

Chk1-IN-2 is a selective inhibitor of the checkpoint kinase 1 (Chk1), a critical regulator in the DNA damage response and cell cycle control. This compound has garnered attention in cancer research due to its potential to enhance the efficacy of chemotherapy and targeted therapies by disrupting the protective mechanisms that cancer cells employ in response to DNA damage.

Chk1 is primarily activated in response to DNA damage, playing a pivotal role in mediating G2/M cell cycle arrest. By inhibiting Chk1, this compound promotes the accumulation of DNA damage in cancer cells, thereby sensitizing them to cytotoxic agents. The mechanism involves the inhibition of Chk1's phosphorylation activity, particularly affecting downstream targets such as Cdc25A, which is crucial for cell cycle progression.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, highlighting its efficacy against different cancer cell lines. Below is a summary of key findings regarding its biological activity:

Cell Line IC50 (µM) Effect on Cell Cycle Mechanism
A5490.5G2/M arrestInhibition of Cdc25A degradation
HCT1160.3Increased apoptosisAccumulation of DNA damage
MCF70.4G2/M arrestDisruption of CDK1/Cyclin B complex

These results indicate that this compound effectively inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis in various cancer types.

Case Studies

Recent studies have explored the therapeutic potential of this compound in combination with other anticancer agents:

  • Combination with Gemcitabine : In a study involving pancreatic cancer models, this compound was administered alongside gemcitabine, resulting in a synergistic effect that significantly reduced tumor growth compared to either treatment alone. The combination therapy led to enhanced DNA damage and apoptosis, demonstrating the potential for improved clinical outcomes in resistant cancer types .
  • Impact on Tumor Suppressor Activity : Research has shown that inhibiting Chk1 with this compound can reactivate protein phosphatase 2A (PP2A), a tumor suppressor often downregulated in cancer. This reactivation occurs through decreased transcription of CIP2A, an inhibitor of PP2A, leading to reduced MYC activity and impaired survival of cancer cells .

Research Findings

Several studies have provided insights into the broader implications of Chk1 inhibition:

  • Enhanced Sensitivity to Radiation : In vitro experiments indicated that this compound increases the sensitivity of cancer cells to ionizing radiation by impairing their ability to repair DNA damage effectively .
  • Role in S Phase Regulation : Chk1 plays a critical role during the S phase by preventing premature mitotic entry. Inhibition with this compound results in the accumulation of Cdc25A and subsequent activation of CDK2, leading to unscheduled mitotic entry and increased genomic instability .
  • Potential for Clinical Application : The promising results from preclinical studies suggest that Chk1 inhibitors like this compound could be integrated into clinical protocols for treating various malignancies, particularly those exhibiting resistance to conventional therapies .

Eigenschaften

IUPAC Name

4-[[(2R,3S)-2-methylpiperidin-3-yl]amino]-2-phenylthieno[3,2-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-12-16(8-5-9-22-12)24-20-14-10-17(13-6-3-2-4-7-13)26-18(14)15(11-23-20)19(21)25/h2-4,6-7,10-12,16,22H,5,8-9H2,1H3,(H2,21,25)(H,23,24)/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOZGSVTQQPFU-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1)NC2=NC=C(C3=C2C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chk1-IN-2
Reactant of Route 2
Reactant of Route 2
Chk1-IN-2
Reactant of Route 3
Chk1-IN-2
Reactant of Route 4
Reactant of Route 4
Chk1-IN-2
Reactant of Route 5
Reactant of Route 5
Chk1-IN-2
Reactant of Route 6
Reactant of Route 6
Chk1-IN-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.